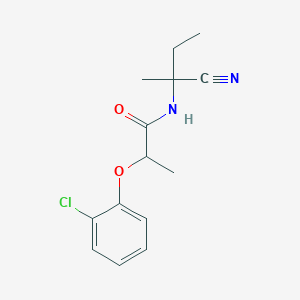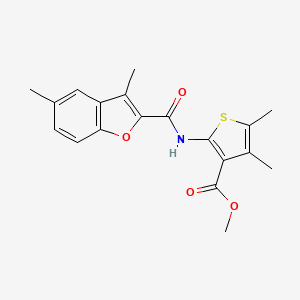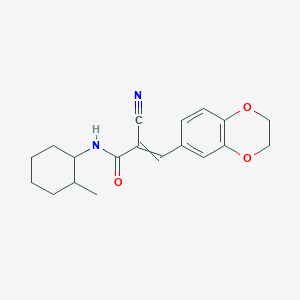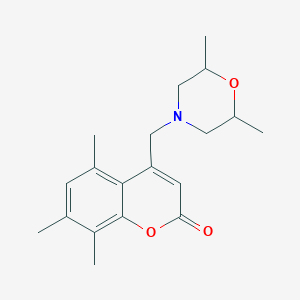![molecular formula C14H13N5OS2 B2774307 1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide CAS No. 1286721-88-7](/img/structure/B2774307.png)
1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic organic compound . It has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions . The yield of the synthesis process was reported to be 29% .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been analyzed in detail . The reactions involve various steps and the use of different reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. The melting point of the compound is 308°C . The compound has been characterized using IR and NMR spectroscopy .Scientific Research Applications
Anticancer Potential
The compound has been explored for its anticancer activities, with studies focusing on novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which are associated with significant biological properties. Microwave-assisted, solvent-free synthesis under microwave irradiation has led to compounds exhibiting promising anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies predict the mechanism of action, and ADMET properties suggest good oral drug-like behavior (Tiwari et al., 2017).
Antimicrobial Evaluation
Research into the antimicrobial properties of derivatives of this compound has yielded moderate to good inhibition against a range of pathogenic bacterial and fungal strains, with azetidin-2-ones derivatives found to be more active than thiazolidin-4-ones derivatives. This suggests the potential for these compounds to be developed into new antimicrobial agents (Gilani et al., 2016).
Antifungal and Antibacterial Agents
The synthesis of new 5-[2-{(1,2,3-benzotriazole)-1-yl-methyl}-1'-(4'-substituted aryl-3'-chloro-2'-oxo-azetidine]-amino-1,3,4-thiadiazoles has been investigated for their antifungal activity against various fungi and antibacterial activity against multiple bacteria. This indicates the compound’s potential as a base for developing new antifungal and antibacterial agents (Shukla & Srivastava, 2008).
DNA Methylation Inhibition
Further studies have synthesized derivatives that inhibit the methylation of tumor DNA in vitro, with one compound showing high activity and selected for in vivo studies. This points towards the compound's potential use in cancer treatment through the modulation of DNA methylation (Hovsepyan et al., 2019).
Drug-like Derivative Synthesis
A general method for the synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed, which could be promising for the development of new therapeutic agents due to their favorable yields and purities (Park et al., 2009).
Future Directions
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c1-8-17-18-13(21-8)16-12(20)9-6-19(7-9)14-15-10-4-2-3-5-11(10)22-14/h2-5,9H,6-7H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEYIOKVPFLPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)


![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)


![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)
methanone](/img/structure/B2774234.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2774240.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2774241.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide](/img/structure/B2774244.png)

